molecular formula C16H16N4O2 B12170672 Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12170672
M. Wt: 296.32 g/mol
InChI Key: HTFKYZPABAYWCK-UHFFFAOYSA-N
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Description

Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step reactions. One common route includes the formation of the triazolopyridine core followed by the introduction of the furan and piperidine rings. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazolopyridine moiety can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazolopyridine moiety can lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety may bind to specific sites on the target, modulating its activity. The furan and piperidine rings contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl[3-(pyridin-3-yl)piperidin-1-yl]methanone
  • Furan-2-yl[3-([1,2,3]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
  • Furan-2-yl[3-([1,2,4]triazolo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone

Uniqueness

Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is unique due to the specific arrangement of its heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

furan-2-yl-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C16H16N4O2/c21-16(13-6-4-10-22-13)19-8-3-5-12(11-19)15-18-17-14-7-1-2-9-20(14)15/h1-2,4,6-7,9-10,12H,3,5,8,11H2

InChI Key

HTFKYZPABAYWCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

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